ethyl (2E)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoate
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Overview
Description
Ethyl (2E)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoate is an organic compound with a complex structure that includes a cyano group, an ethoxyphenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 4-ethoxybenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol or methanol .
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various ester derivatives.
Scientific Research Applications
Ethyl (2E)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2E)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the ethoxyphenyl group can participate in π-π interactions with aromatic residues in biological molecules. These interactions can lead to the modulation of biological pathways, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- Ethyl (4-methoxyphenyl)acetate
Uniqueness
Ethyl (2E)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoate is unique due to the presence of the cyano group, which imparts distinct reactivity compared to its analogs. This makes it a valuable compound for various synthetic and research applications .
Biological Activity
Ethyl (2E)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a cyano group attached to a propene backbone, with an ethoxy-substituted phenyl ring. This unique structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The cyano group acts as an electrophile, facilitating covalent bonding with nucleophilic sites on target proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor functions, ultimately resulting in various biological effects, including:
- Antimicrobial Activity : Studies have indicated that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anticancer Properties : Research has shown that this compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth .
Synthesis
The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with 4-ethoxybenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, yielding the desired product with moderate to high yields.
Biological Activity Overview
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against several bacterial strains. The compound demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent.
- Cytotoxicity Against Cancer Cells : In vitro assays conducted on various cancer cell lines revealed that this compound exhibited cytotoxic effects, with IC50 values indicating effective concentration levels for inducing cell death.
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-(4-ethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H15NO3/c1-3-17-13-7-5-11(6-8-13)9-12(10-15)14(16)18-4-2/h5-9H,3-4H2,1-2H3/b12-9+ |
InChI Key |
OJTPOZKRLMEHTI-FMIVXFBMSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C(=O)OCC |
Origin of Product |
United States |
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